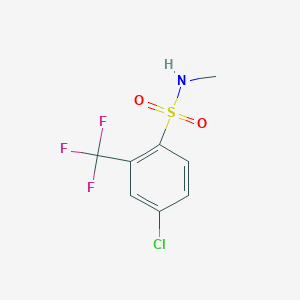

4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide

説明

4-Chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a chlorine atom at position 4, a trifluoromethyl group at position 2, and a methyl group attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse pharmacological and agrochemical applications, including enzyme inhibition and receptor modulation .

特性

IUPAC Name |

4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)7-3-2-5(9)4-6(7)8(10,11)12/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRIOLXTNSMGIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyltrifluoromethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反応の分析

Types of Reactions

4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

Coupling reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Coupling reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .

科学的研究の応用

4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its bioactive properties.

作用機序

The mechanism of action of 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to a decrease in the production of bicarbonate ions . This inhibition can disrupt cellular processes in cancer cells, leading to apoptosis or cell death .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity of sulfonamides is highly dependent on substitution patterns. Below is a comparative analysis of structurally related compounds:

Key Observations:

Substitution Position :

- The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability. Its position (C2 in the target vs. C3 in COL3A1 inhibitors ) influences target selectivity.

- Chlorine at C4 (target compound) vs. C3 (e.g., COL3A1 inhibitors) may alter steric interactions with enzyme active sites .

Biological Activity: Thiazole- or pyrazole-containing sulfonamides (e.g., Ro-61-8048, celecoxib) exhibit higher potency due to additional π-π interactions with target proteins . Hydroxyl or amino groups (e.g., COL3A1 inhibitors) enhance hydrogen-bonding capacity, critical for enzyme inhibition .

Physicochemical Properties

- Lipophilicity (log P) : The target compound’s log P is estimated to be higher than hydrophilic analogs (e.g., hydroxyl-substituted sulfonamides) but lower than thiazole-containing derivatives due to the N-methyl group .

- Polar Surface Area (PSA) : The absence of polar groups (e.g., -OH, -NH₂) in the target compound reduces PSA, favoring membrane permeability .

Research Findings and Implications

- Agrochemical Potential: Analogous herbicidal sulfonamides (e.g., ureidopyrimidine derivatives ) suggest that the target compound could be optimized for weed control by introducing heterocyclic moieties.

生物活性

4-Chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. In this article, we will explore the biological activity of this compound, including its cytotoxic effects, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research indicates that sulfonamide derivatives, including 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide, exhibit a variety of biological activities, particularly against cancer cell lines. The following sections detail specific findings related to its cytotoxicity and mechanisms.

Cytotoxic Activity

Recent studies have demonstrated the cytotoxic effects of 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide against several human cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's activity against three cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results were quantified using the IC50 metric, which indicates the concentration required to inhibit 50% of cell viability.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 5.0 | Induction of G0/G1 phase arrest |

| MCF-7 | 7.5 | Apoptosis induction |

| HeLa | 6.0 | Cell cycle arrest |

The compound exhibited IC50 values ranging from 5.0 to 7.5 µM across these cell lines, indicating significant cytotoxic potential .

The mechanism by which 4-chloro-N-methyl-2-(trifluoromethyl)benzenesulfonamide exerts its effects involves interaction with cellular pathways that regulate apoptosis and cell cycle progression.

Key Findings:

- Cell Cycle Arrest : The compound induced G0/G1 phase arrest in HCT-116 cells, suggesting it may interfere with the cell cycle regulation mechanisms.

- Apoptosis Induction : Analysis revealed that treatment with this sulfonamide led to increased apoptosis in both wild-type and mutant p53 cell lines, indicating a robust mechanism independent of p53 status .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of sulfonamides. A comparative analysis with other sulfonamide derivatives has shown that modifications at various positions significantly influence their cytotoxic efficacy.

Comparative Analysis Table

| Compound | IC50 (µM) | Notable Substituents |

|---|---|---|

| 4-Chloro-N-methyl-2-(trifluoromethyl) | 5.0 | CF3 at para position |

| N-Methyl-2-(trifluoromethyl)benzenesulfonamide | 10.0 | No chlorine |

| 4-Bromo-N-methyl-2-(trifluoromethyl) | 8.0 | Bromine at para position |

This table illustrates how specific substitutions can modulate the biological activity of sulfonamides, emphasizing the importance of functional groups in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。